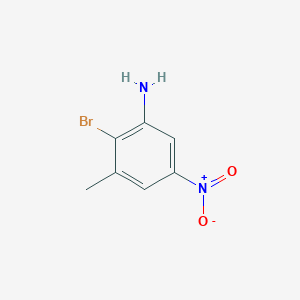

2-Bromo-3-methyl-5-nitroaniline

説明

Significance as a Research Target in Aromatic Chemistry

The specific combination of a halogen (bromo), an alkyl group (methyl), and a strong electron-withdrawing group (nitro) makes 2-Bromo-3-methyl-5-nitroaniline a compound of interest for several reasons. The presence of these varied functional groups on the aniline (B41778) scaffold allows researchers to investigate their influence on the molecule's reactivity in electrophilic aromatic substitution reactions. researchgate.net The positions of these groups are also significant, as they direct the course of further chemical transformations.

Research into compounds like this compound contributes to a deeper understanding of:

Reaction Mechanisms: Studying how this molecule behaves in different chemical reactions helps to elucidate the intricate mechanisms of aromatic chemistry.

Structure-Activity Relationships: By systematically modifying the substituents on the aniline ring, chemists can correlate specific structural features with observed chemical or biological activity. nih.gov

Synthesis of Novel Compounds: this compound can serve as a building block for the creation of more complex and potentially useful molecules. For instance, derivatives of 2-methyl-5-nitroaniline (B49896) have been synthesized and evaluated for their antimicrobial activity. researchgate.net

Overview of General Research Methodologies in Substituted Anilines

The investigation of substituted anilines employs a range of established and cutting-edge research methodologies. These techniques are essential for characterizing the structure, reactivity, and potential applications of these compounds.

Synthesis and Purification: The creation of specific substituted anilines often involves multi-step synthetic pathways. libretexts.org Common reactions include nitration, halogenation, and reduction of nitro groups to form the characteristic amino group. wikipedia.org Purification of the final product is typically achieved through techniques like recrystallization or chromatography to ensure a high degree of purity for subsequent analysis.

Structural Elucidation: A variety of spectroscopic techniques are used to confirm the structure of synthesized anilines:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to determine the precise arrangement of substituents on the aromatic ring. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the N-H bonds of the amino group and the N-O bonds of the nitro group.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide clues about its structure through fragmentation patterns. chemicalbook.com

Reactivity and Mechanistic Studies: Kinetic studies are often employed to understand the rates and mechanisms of reactions involving substituted anilines. researchgate.net By varying reaction conditions and the nature of the substituents, researchers can gain insights into the electronic and steric effects that govern the reactivity of the aromatic ring. researchgate.netnih.gov Computational chemistry is also increasingly used to model reaction pathways and predict the properties of these molecules. cresset-group.com

Quantitative Structure-Activity Relationship (QSAR) Studies: In fields like medicinal chemistry and toxicology, QSAR studies are used to correlate the chemical structure of substituted anilines with their biological activity. nih.gov These studies can help in the design of new compounds with enhanced efficacy or reduced toxicity. nih.govcresset-group.com

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| This compound | C₇H₇BrN₂O₂ | 231.05 nih.gov | Not available |

| 2-Bromo-5-nitroaniline | C₆H₅BrN₂O₂ | 217.02 sigmaaldrich.com | 139-141 sigmaaldrich.com |

| Aniline | C₆H₇N | 93.13 | -6 |

| p-Nitroaniline | C₆H₆N₂O₄ | 138.12 | 146-149 |

| 2-Bromo-3-methyl-5-nitropyridine | C₆H₅BrN₂O₂ | 217.02 chemicalbook.com | Not available |

| 5-Bromo-2-methyl-3-nitroaniline | C₇H₇BrN₂O₂ | 231.05 nih.gov | Not available |

特性

IUPAC Name |

2-bromo-3-methyl-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(9)7(4)8/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFZWAGTGPUOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619451 | |

| Record name | 2-Bromo-3-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631911-97-2 | |

| Record name | 2-Bromo-3-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Reactions Involving 2 Bromo 3 Methyl 5 Nitroaniline

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring. The rate and regioselectivity of this attack are determined by the existing substituents.

The substituents on the aniline (B41778) ring can be classified based on their ability to activate or deactivate the ring towards electrophilic attack and their influence on the position of the incoming electrophile.

Amino (-NH2) Group: The amino group is a powerful activating group and a strong ortho-, para-director. pressbooks.pub Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated to the benzene ring through resonance, thereby increasing the ring's nucleophilicity. wikipedia.orglumenlearning.com However, under strongly acidic conditions typical for reactions like nitration, the amino group can be protonated to form the anilinium ion (-NH3+). This ion is a strong deactivating group and a meta-director. byjus.comlearncbse.in

Methyl (-CH3) Group: As an alkyl group, the methyl group is a weak activating group and an ortho-, para-director. libretexts.org It donates electron density to the ring through an inductive effect (hyperconjugation), which stabilizes the carbocation intermediate formed during electrophilic attack. libretexts.org

Nitro (-NO2) Group: The nitro group is a potent deactivating group and a meta-director. masterorganicchemistry.com It strongly withdraws electron density from the aromatic ring through both a powerful inductive effect and a resonance effect, making the ring significantly less reactive towards electrophiles. lumenlearning.comnih.gov

| Substituent | Position | Effect on Reactivity | Directing Influence | Primary Mechanism |

|---|---|---|---|---|

| Amino (-NH₂) | C1 | Strongly Activating | Ortho, Para | Resonance Donation (+) |

| Bromine (-Br) | C2 | Weakly Deactivating | Ortho, Para | Inductive Withdrawal (-) / Resonance Donation (+) |

| Methyl (-CH₃) | C3 | Weakly Activating | Ortho, Para | Inductive Donation (+) |

| Nitro (-NO₂) | C5 | Strongly Deactivating | Meta | Inductive (-) & Resonance Withdrawal (-) |

While electronic effects identify the possible reaction sites (C4 and C6), steric hindrance plays a crucial role in determining the final product ratio. youtube.com The substituents already present on the ring can physically block the approach of an incoming electrophile.

Attack at C4: This position is situated between the methyl group at C3 and the nitro group at C5. The proximity of these two groups could create significant steric congestion, potentially hindering the approach of a bulky electrophile.

Attack at C6: This position is adjacent to the amino group at C1 and the nitro group at C5. It is generally considered less sterically hindered than the C4 position, which is flanked on both sides.

Therefore, while both C4 and C6 are electronically activated, the C6 position might be favored by larger electrophiles to minimize steric clash. Conversely, smaller electrophiles might show less regioselectivity between the two positions. The preference for para substitution over ortho is often observed when the directing group is large, a principle that applies here to the substituted environment around the C4 and C6 positions. pressbooks.pubmasterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) is a key reaction for aryl halides, particularly when the ring is activated by potent electron-withdrawing groups. nih.gov This pathway involves a nucleophile attacking the ring, forming a resonance-stabilized anion (a Meisenheimer complex), followed by the departure of a leaving group. nih.govyoutube.com

In this compound, the bromine atom at the C2 position is the leaving group. The feasibility of its substitution is greatly enhanced by the presence of the nitro group. The nitro group at C5 is positioned para to the bromine atom. This para-relationship is highly effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance. This stabilization lowers the activation energy for the initial nucleophilic attack, making the C2 carbon an electrophilic site prone to substitution. nih.gov

The displacement of the bromine atom can be achieved using a variety of nucleophiles, such as amines, thiols, and alkoxides. The specific reaction conditions are dictated by the nucleophilicity of the attacking species and the stability of the substrate.

General Conditions: These reactions often require heat to proceed at a reasonable rate. youtube.com

Solvents: Polar aprotic solvents, such as DMF or DMSO, are commonly used as they can solvate the cation of the nucleophile salt without deactivating the nucleophile itself.

Bases: The presence of a base may be necessary to deprotonate the nucleophile (e.g., a thiol or alcohol) to increase its reactivity or to neutralize the HBr byproduct formed when using neutral nucleophiles like amines.

For example, reacting this compound with an alkoxide like sodium methoxide (B1231860) in methanol (B129727) under reflux would likely yield 2-methoxy-3-methyl-5-nitroaniline. Similarly, reactions with amines or thiols would lead to the corresponding substituted aniline derivatives.

Oxidation and Reduction Chemistry of Functional Groups

The functional groups on this compound can undergo independent oxidation and reduction reactions, providing pathways to other useful derivatives.

Oxidation: The amino group is particularly sensitive to oxidation. wikipedia.org Exposure to air or chemical oxidants can lead to the formation of complex, often colored, byproducts. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, though the deactivating nature of the nitro group on the ring makes this transformation challenging. libretexts.org

Reduction: The nitro group is readily reduced to a primary amino group (-NH2). This is a common and high-yielding transformation in aromatic chemistry. Standard conditions for this reduction include:

Catalytic hydrogenation using H2 gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

The use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). libretexts.org

Successfully reducing the nitro group on this compound would yield 2-bromo-3-methylbenzene-1,5-diamine, a diamino-substituted benzene derivative.

| Functional Group | Transformation | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | H₂/Pd; Fe/HCl; Sn/HCl | Amino (-NH₂) |

| Amino (-NH₂) | Oxidation | Air, various oxidizing agents | Complex colored products |

| Methyl (-CH₃) | Oxidation | KMnO₄ (harsh conditions) | Carboxylic Acid (-COOH) |

Examination of Reaction Intermediates and Transition States

The examination of fleeting intermediates and the high-energy transition states that connect reactants, intermediates, and products is a cornerstone of mechanistic chemistry. Techniques such as spectroscopy, kinetics, and computational modeling are typically employed to elucidate these transient species. In the context of reactions involving substituted anilines, the nature of the substituents profoundly influences the stability of any charged intermediates, thereby dictating the reaction course.

Carbocation Rearrangements and Hydride/Methyl Shifts

Carbocation rearrangements are a class of organic reactions where a carbocation intermediate rearranges to a more stable carbocation through the migration of a group from an adjacent atom. libretexts.orglibretexts.org This process is driven by the energetic benefit of forming a more stabilized carbocation, for instance, a tertiary carbocation from a secondary one. masterorganicchemistry.comyoutube.com The migrating group can be a hydride ion (H⁻), known as a hydride shift, or an alkyl group, such as a methyl group, in what is termed a methyl shift. libretexts.orgyoutube.com

These shifts, specifically 1,2-hydride and 1,2-methyl shifts, are common in reactions involving carbocation intermediates, such as in certain nucleophilic substitution (SN1) and elimination (E1) reactions. masterorganicchemistry.comcsbsju.edu The propensity for such a rearrangement depends on the structure of the carbocation and the potential for forming a more stable intermediate. jcu.edu For example, the presence of a secondary carbocation adjacent to a tertiary or quaternary carbon can facilitate a hydride or methyl shift, respectively, to yield a more stable tertiary carbocation. libretexts.orgyoutube.com

Despite the well-established principles of carbocation rearrangements, there is no specific research documented in the scientific literature detailing hydride or methyl shifts in reactions involving this compound. The electronic effects of the bromo, methyl, and nitro groups on the aniline ring would certainly influence the formation and stability of any potential carbocationic intermediates, but without experimental or computational studies, any discussion of such rearrangements for this specific molecule remains purely hypothetical.

The following table outlines the general principles of carbocation stability that would govern such potential rearrangements.

| Carbocation Type | Relative Stability | Potential for Rearrangement |

| Tertiary | Most Stable | Unlikely to rearrange |

| Secondary | Intermediate | Can rearrange to tertiary |

| Primary | Least Stable | Will readily rearrange if possible |

Application of Isotopic Labeling in Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms or groups of atoms throughout a chemical reaction. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), chemists can follow the labeled atom's position in the products. jcu.edu This provides unambiguous evidence for or against proposed reaction mechanisms, including rearrangements.

For instance, in the context of a suspected hydride shift, replacing a specific hydrogen atom with deuterium would allow researchers to determine if that particular atom migrates during the reaction by analyzing the deuterium's location in the final product structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. jcu.edu

There are no published studies that have employed isotopic labeling to investigate the reaction mechanisms of this compound. Such experiments would be invaluable in determining, for example, whether a reaction proceeds via a direct substitution or involves intermediate rearrangements. The absence of this research means that the precise mechanistic details of reactions involving this compound are not definitively established.

Theoretical and Computational Chemistry Studies of 2 Bromo 3 Methyl 5 Nitroaniline

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity, stability, and intermolecular interactions. Computational methods allow for a detailed examination of the electronic landscape of 2-Bromo-3-methyl-5-nitroaniline.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other species.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, computational studies, typically employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), are used to calculate the energies of these frontier orbitals. The HOMO is generally found to be distributed over the aniline (B41778) ring and the amino group, reflecting the electron-donating nature of these moieties. In contrast, the LUMO is predominantly localized on the nitro group, which is a strong electron-withdrawing group. This separation of the HOMO and LUMO indicates a significant intramolecular charge transfer character upon electronic excitation.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -2.31 |

| HOMO-LUMO Gap | 4.14 |

Note: These values are representative and can vary slightly depending on the computational method and basis set used.

Electron Density Topology and Quantum Theory of Atoms in Molecules (AIM)

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.org This allows for the analysis of atomic properties and the nature of chemical bonds. AIM theory, developed by Richard Bader, is based on the topological analysis of the electron density, ρ(r). wikipedia.org

Key features of the topology of the electron density include bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density itself and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bond.

For a molecule like this compound, AIM analysis can elucidate the characteristics of the various bonds, including the C-N, C-Br, and C-C bonds within the aromatic ring. The analysis would typically show that the covalent bonds within the molecule are characterized by a significant accumulation of electron density at the BCPs and a negative Laplacian, indicative of shared-shell interactions. In contrast, weaker interactions, if present, would show lower electron density and a positive Laplacian at the BCP.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on electronegative atoms. Blue regions, on the other hand, denote areas of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

In the MEP map of this compound, the most negative potential (red) is expected to be localized around the oxygen atoms of the nitro group, due to their high electronegativity and lone pairs. The region around the amino group will also exhibit a negative potential, though likely less intense than that of the nitro group. The most positive potential (blue) is generally found around the hydrogen atoms of the amino group and the aromatic ring, making them potential sites for nucleophilic interaction. The bromine atom will also influence the electrostatic potential distribution.

Spectroscopic Property Predictions and Simulations

Computational chemistry can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

Vibrational Frequency Calculations (IR, Raman)

Theoretical calculations of vibrational frequencies using methods like DFT can provide a detailed assignment of the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, it is possible to predict the positions of the absorption bands in the IR spectrum and the scattering peaks in the Raman spectrum.

For this compound, the calculated vibrational spectrum would show characteristic bands for the functional groups present. Key vibrational modes include:

N-H stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the methyl group C-H stretching will appear slightly lower, in the 2850-2960 cm⁻¹ range.

NO₂ stretching: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations, usually found around 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively.

C-N stretching: The stretching vibration of the C-NH₂ bond is typically observed in the 1250-1350 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is expected to appear at lower frequencies, generally in the range of 500-650 cm⁻¹.

A comparison between the calculated and experimental spectra allows for a precise assignment of the observed vibrational bands.

Table 2: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Asymmetric N-H Stretch | ~3500 |

| Symmetric N-H Stretch | ~3400 |

| Aromatic C-H Stretch | ~3100 |

| Asymmetric NO₂ Stretch | ~1540 |

| Symmetric NO₂ Stretch | ~1350 |

| C-N Stretch | ~1300 |

| C-Br Stretch | ~600 |

Note: These are approximate values and the exact frequencies will depend on the computational level of theory.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, is a powerful tool for structure elucidation. nih.gov These calculations can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data. jmaterenvironsci.comnih.gov

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, methyl, amino, and nitro substituents. The electron-withdrawing nitro group would cause a downfield shift (higher ppm) for the adjacent protons, while the electron-donating amino and methyl groups would lead to an upfield shift (lower ppm).

Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon atom attached to the nitro group would be significantly deshielded and appear at a high chemical shift. The carbons bonded to the bromine and nitrogen atoms would also have characteristic chemical shifts.

Electronic Absorption Spectra Simulations (UV-Vis)

The electronic absorption spectrum of a molecule, typically measured by UV-Vis spectroscopy, provides information about the electronic transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating these spectra, offering valuable data on excitation energies, corresponding absorption wavelengths (λmax), and the intensity of these transitions (oscillator strengths). mdpi.com

For a molecule like this compound, the UV-Vis spectrum is expected to be characterized by transitions involving its π-electron system. The aniline framework, substituted with an amino (-NH2), a methyl (-CH3), a bromo (-Br), and a nitro (-NO2) group, creates a complex chromophore. The amino and methyl groups act as electron-donating groups (auxochromes), while the nitro group is a strong electron-withdrawing group. These substituents significantly influence the energy levels of the molecular orbitals.

The absorption bands in such "push-pull" systems are primarily due to π→π* transitions, which often involve a significant degree of intramolecular charge transfer (ICT) from the electron-rich part of the molecule (the amino group and the ring) to the electron-deficient part (the nitro group). chemrxiv.org The spectrum is anticipated to show strong absorptions, with the main band's position influenced by the substituents. rsc.org For instance, studies on various nitroanilines and nitrophenols show characteristic absorption bands in the 200–400 nm range. rsc.orgresearchgate.netresearchgate.net The polarity of the solvent is also known to affect the absorption spectra, often causing a redshift (a shift to longer wavelengths) in the ICT band as solvent polarity increases, which can be modeled computationally. chemrxiv.orgacs.org

Simulations for related nitroaromatic compounds typically identify the main absorption bands and assign them to specific molecular orbital transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizability, which is a measure of how the molecule's dipole moment changes in the presence of a strong external electric field.

Quantum chemical calculations, particularly DFT, are widely used to predict the NLO properties of molecules. researchgate.net The key parameters calculated are:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an electric field.

First-Order Hyperpolarizability (β): The primary determinant of the second-order NLO response.

For molecules with potential NLO activity, these properties are calculated using specific functionals, such as B3LYP or CAM-B3LYP, which have shown reliability for such systems. nih.govnih.gov While specific calculated values for this compound are not available in the literature, the table below presents representative values based on theoretical studies of similar push-pull organic molecules. nih.gov

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | ~6.9 D | Debye |

| Mean Polarizability (⟨α⟩) | ~150 x 10-24 esu | esu |

| First-Order Hyperpolarizability (β) | ~20 x 10-30 esu | esu |

Note: These values are illustrative and based on data for analogous NLO compounds. The actual values would require specific DFT calculations for this compound.

The significant NLO response in molecules like this compound originates from its "push-pull" electronic structure. The molecule can be described as a D-π-A system, where:

D (Donor): The electron-donating amino (-NH2) group, assisted by the weakly donating methyl (-CH3) group.

π (Pi-system): The aniline aromatic ring which acts as a bridge for electron delocalization.

A (Acceptor): The strongly electron-withdrawing nitro (-NO2) group. The bromine atom also contributes as a weak electron-withdrawing group through its inductive effect. wikipedia.org

This arrangement facilitates a strong intramolecular charge transfer (ICT) from the donor end to the acceptor end of the molecule upon electronic excitation. A large difference between the ground state and excited state dipole moments, driven by this ICT, is a key factor for a high first-order hyperpolarizability (β). nih.gov Theoretical studies on various donor-acceptor substituted compounds confirm that the strength and positioning of these functional groups are critical in tuning the NLO response. nih.govacs.org The combination of a strong donor and a strong acceptor connected by a π-conjugated system is a well-established strategy for designing efficient NLO molecules. nih.gov

Intermolecular Interactions and Crystal Packing Phenomena

The arrangement of molecules in the solid state is determined by a complex interplay of various non-covalent interactions. These interactions dictate the crystal packing and, consequently, the macroscopic properties of the material.

In the crystal lattice of this compound, hydrogen bonding is expected to be a dominant directional force. The amino group (-NH2) is an effective hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) are strong hydrogen bond acceptors.

Beyond hydrogen bonding, other non-covalent forces play a crucial role in the crystal packing of this compound.

π-π Stacking: The planar aromatic rings of the aniline molecules are expected to interact via π-π stacking. researchgate.net This interaction, driven by van der Waals forces and electrostatic effects, typically involves an offset or parallel-displaced arrangement of the rings to maximize attraction. researchgate.net In many nitroaniline derivatives, π-stacking interactions link the hydrogen-bonded chains or sheets into a stable three-dimensional architecture. nih.gov

Halogen Bonding: The presence of a bromine atom introduces the possibility of halogen bonding. A halogen bond is a directional interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule. nih.gov In this case, the bromine atom of one molecule can interact with an oxygen atom of a nitro group or the nitrogen of an amino group from a neighboring molecule. marquette.edu Studies on bromobenzene (B47551) clusters have computationally identified stable halogen-bonded configurations, highlighting their importance in directing crystal assembly. researchgate.netnih.gov This interaction, along with hydrogen bonding and π-π stacking, would be a key determinant of the final crystal structure.

Energy Framework Analysis of Supramolecular Assemblies

Currently, specific energy framework analysis studies focusing on the supramolecular assemblies of this compound are not available in the reviewed scientific literature. This type of analysis is instrumental in understanding the non-covalent interactions that govern the formation of crystal structures and molecular aggregates. By quantifying the different types of intermolecular energies (electrostatic, dispersion, and repulsion), energy framework analysis provides a visual and quantitative understanding of the stability and packing of molecules in the solid state. Future computational research on this compound would greatly benefit from such analysis to elucidate its solid-state behavior and potential for crystal engineering.

Chemical Reactivity Descriptors and Global Reactivity Parameters

Detailed studies on the chemical reactivity descriptors and global reactivity parameters for this compound have not been specifically reported in the available scientific literature. These parameters, typically derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. Descriptors such as chemical potential, hardness, softness, and the electrophilicity index offer quantitative measures of a molecule's tendency to donate or accept electrons in a chemical reaction.

Spectroscopic Data for this compound Currently Unavailable

Following a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data for the specific chemical compound This compound could not be located. As a result, the generation of a scientifically accurate article with specific research findings and data tables for its structural elucidation via NMR and Vibrational Spectroscopy is not possible at this time.

The request specified a detailed analysis based on the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Advanced 2D NMR Techniques (e.g., HMQC)

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy

While spectral data for structurally related compounds—such as 2-Bromo-5-nitroaniline, 2-Methyl-5-nitroaniline (B49896), and 2-Bromo-3-methyl-5-nitropyridine—are available, the strict requirement to focus solely on this compound prevents the use of this information as a substitute. Extrapolating data from these related molecules would not meet the standard of scientific accuracy for the specific compound requested.

Further research or the publication of experimental data for this compound is required before a detailed spectroscopic analysis can be provided.

Spectroscopic Characterization Methodologies for Structural Elucidation of 2 Bromo 3 Methyl 5 Nitroaniline

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of 2-bromo-3-methyl-5-nitroaniline, typically recorded in a suitable solvent, provides insights into the electronic transitions within the molecule. The presence of the benzene (B151609) ring, substituted with an amino group (-NH₂), a nitro group (-NO₂), a bromine atom (-Br), and a methyl group (-CH₃), gives rise to characteristic absorption bands in the ultraviolet and visible regions.

The chromophoric groups, namely the nitrobenzene (B124822) and aniline (B41778) moieties, are the primary contributors to the UV-Vis spectrum. The interaction between the electron-donating amino group and the electron-withdrawing nitro group, transmitted through the π-system of the benzene ring, results in significant charge-transfer character in the electronic transitions. This intramolecular charge transfer (ICT) typically leads to a strong absorption band at a longer wavelength (a bathochromic or red shift) compared to the individual chromophores.

The position and intensity of the absorption maxima are sensitive to the solvent polarity. In polar solvents, the excited state, which is more polar than the ground state, is stabilized to a greater extent, often leading to a further red shift of the ICT band.

A hypothetical UV-Vis spectrum for this compound would be expected to show absorptions characteristic of substituted nitroanilines. For comparison, 2-methyl-3-nitroaniline (B147196) exhibits absorption maxima that can be referenced from spectral databases. nist.gov The introduction of the bromine atom at the 2-position and the methyl group at the 3-position would likely cause subtle shifts in the absorption wavelengths due to their electronic and steric effects.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Low and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

Low-resolution mass spectrometry of this compound would show the molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. Given the isotopic nature of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic doublet (M⁺ and M+2⁺ peaks) of nearly equal intensity, separated by two mass units.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₇BrN₂O₂), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. chemsrc.com

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇BrN₂O₂ | chemsrc.com |

| Molecular Weight | 231.047 g/mol | chemsrc.com |

Elucidation of Fragmentation Pathways

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. The fragmentation pathways of this compound can be predicted based on the stability of the resulting fragments. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O).

A plausible fragmentation pathway could involve the initial loss of the nitro group: [C₇H₇BrN₂O₂]⁺˙ → [C₇H₇BrN]⁺˙ + NO₂

Another likely fragmentation is the loss of a bromine radical: [C₇H₇BrN₂O₂]⁺˙ → [C₇H₇N₂O₂]⁺ + Br˙

Further fragmentation of these primary fragments can also occur, leading to a complex mass spectrum that can be interpreted to confirm the connectivity of the atoms in the molecule. For instance, the NIST WebBook provides mass spectral data for the related compound 2-bromo-5-nitroaniline, which can offer comparative insights into potential fragmentation patterns. nist.gov

X-Ray Diffraction (XRD) Studies

X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-Ray Diffraction for Precise Molecular and Crystal Structures

Analysis of Hydrogen Bonding and Supramolecular Interactions in the Solid State

In the solid state, molecules of this compound are likely to be involved in a network of intermolecular interactions that dictate the crystal packing. The primary interactions would be hydrogen bonds involving the amino group as a donor and the oxygen atoms of the nitro group as acceptors.

These N-H···O hydrogen bonds would link neighboring molecules, potentially forming chains, sheets, or more complex three-dimensional networks. The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be precisely determined from the X-ray diffraction data.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Methyl-3-nitroaniline |

Analytical Methodologies for Detection and Quantification of 2 Bromo 3 Methyl 5 Nitroaniline

Chromatographic Techniques

Chromatographic methods are powerful tools for separating 2-bromo-3-methyl-5-nitroaniline from other components in a mixture, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

A typical HPLC method for the analysis of aromatic amines and nitroaromatic compounds involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV-Vis detector, as the nitroaniline moiety exhibits strong absorbance in the ultraviolet-visible region. The specific wavelength for detection would be optimized to achieve maximum sensitivity for this compound.

| Parameter | Typical Conditions |

| Stationary Phase | Reversed-phase C18 or C8 |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | Optimized based on the UV-Vis spectrum of the compound |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC can provide high resolution and sensitivity, especially when coupled with selective detectors.

A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds, making it an excellent choice for the analysis of this compound, as it will give a strong signal for the nitro and amine groups while minimizing interference from other non-nitrogenous compounds.

Mass Spectrometry (MS) coupled with GC (GC-MS) provides not only quantification but also structural information, allowing for unambiguous identification of the compound based on its mass spectrum and fragmentation pattern.

| Parameter | Typical Conditions |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Optimized temperature gradient to ensure good separation and peak shape |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| MS Ionization Mode | Electron Ionization (EI) |

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible spectrophotometry, can be used for the quantification of this compound in solutions, provided that it is the only absorbing species in the analyzed wavelength range or that the background absorption is corrected. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Capillary Zone Electrophoresis

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. For the analysis of this compound, which can be protonated in an acidic buffer, CZE can offer rapid analysis times and high separation efficiency. The separation would be influenced by the pH and ionic strength of the background electrolyte. Detection is typically performed using a UV-Vis detector integrated into the CZE instrument.

Electrochemical Methods

Electrochemical methods, such as voltammetry, can be employed for the determination of this compound. The nitro group in the molecule is electrochemically active and can be reduced at a working electrode. The resulting current is proportional to the concentration of the compound. Techniques like differential pulse voltammetry or square-wave voltammetry can be used to enhance sensitivity and resolve the signal from potential interferences. The analysis would be performed in a suitable supporting electrolyte, and the potential would be scanned over a range where the nitro group reduction occurs.

Considerations for Sample Preparation and Matrix Effects in Analytical Procedures

The choice of sample preparation technique is critical for accurate and reliable analysis of this compound and depends heavily on the sample matrix.

For solid samples, such as in a reaction mixture or a formulated product, a suitable solvent must be chosen to completely dissolve the analyte. Subsequent filtration may be necessary to remove any particulate matter before injection into a chromatograph.

For environmental samples, such as water or soil, pre-concentration steps like solid-phase extraction (SPE) may be required to enrich the analyte to a detectable level and to remove interfering matrix components. The choice of the SPE sorbent and elution solvent would need to be carefully optimized.

Matrix effects can significantly impact the accuracy of the analytical results. These effects can arise from other components in the sample that may co-elute with the analyte in chromatography, suppress or enhance the analyte's signal in mass spectrometry, or interfere with its electrochemical detection. To mitigate matrix effects, the use of matrix-matched standards for calibration or the standard addition method is often recommended. Additionally, the use of an internal standard can help to correct for variations in sample preparation and instrument response.

Precursor for Heterocyclic Compounds

The molecular architecture of this compound makes it an adept starting material for the synthesis of various heterocyclic compounds. Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials, and their synthesis is a central focus of organic chemistry nih.gov. Substituted anilines are common precursors for these ring systems, and the specific functional groups on this compound allow for directed cyclization strategies.

The indole (B1671886) nucleus is a prominent scaffold in a vast number of pharmaceutical agents and natural products core.ac.uk. The structure of this compound is well-suited for transformation into substituted indole derivatives. Although direct synthesis examples for this specific molecule are not prevalent, the reaction pathways can be inferred from analogous compounds. For instance, the synthesis of 5-nitroindole (B16589) derivatives has been developed as a strategy to create compounds that can bind to c-Myc G-quadruplex DNA, showing potential in cancer therapy nih.gov. Similarly, various 5-bromoindole (B119039) derivatives have been synthesized for biological evaluation researchgate.net.

The general approach would involve utilizing the amino group and the adjacent ortho position (following potential modification) to form the pyrrole (B145914) ring fused to the benzene (B151609) core. A common strategy is the Fischer indole synthesis, which would require conversion of the aniline's amino group into a hydrazine, followed by reaction with a ketone or aldehyde. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Heck or Sonogashira coupling at the bromine position, followed by a cyclization step (e.g., Larock indole synthesis), could be employed to construct the indole ring. The presence of the nitro group can influence the electronic properties of the ring and can be carried through the synthesis or reduced to an amino group for further functionalization in the final indole product nih.gov. A patent for the synthesis of Tezacaftor, a drug used for cystic fibrosis, utilizes 2-bromo-5-fluoro-4-nitroaniline (B1526599) as a key intermediate to build the required indole structure, highlighting the industrial relevance of such precursors google.com.

Beyond indoles, this compound can be a precursor to other important nitrogen-containing heterocycles. The amino group can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like quinolines, quinoxalines, or benzodiazepines, depending on the reaction partner. The reactivity of the aniline (B41778) can be modulated by the electronic effects of the bromo, methyl, and nitro substituents. The development of efficient methods for preparing and utilizing aza-heterocycles as versatile building blocks is a continuous area of research nih.gov. For example, substituted anilines are key starting materials in the synthesis of quinazolinones, which have shown antibacterial activity researchgate.net. The general utility of nitro compounds as building blocks for nitrogen heterocycles is well-established in synthetic chemistry nih.gov.

Synthesis of Complex Organic Molecules

As a functionalized building block, this compound facilitates the synthesis of complex organic molecules. The distinct reactivity of its three functional groups—amino, bromo, and nitro—allows for stepwise and controlled modifications. This sequential functionalization is a cornerstone of building molecular complexity.

For instance, the bromine atom can be replaced through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The nitro group can be readily reduced to an amino group, which can then be diazotized to introduce a range of other functionalities (e.g., hydroxyl, cyano, or another halogen) or used in further condensation or coupling reactions. The original amino group can be acylated, alkylated, or used as a directing group. This orthogonal reactivity allows chemists to build complex scaffolds, such as those found in bis- and tris-indole alkaloids, where functionalized indole precursors are essential nih.gov.

Role in Pharmaceutical and Agrochemical Synthesis

The derivatives accessible from this compound are highly relevant in the pharmaceutical and agrochemical industries. Nitrogen-containing heterocycles are a dominant feature in the structures of many commercial drugs and crop protection agents nih.gov.

The indole scaffold, which can be synthesized from this precursor, is a "privileged structure" in medicinal chemistry, appearing in numerous drugs nih.gov. The synthesis of 5-nitroindole derivatives, for example, has led to potential anticancer agents nih.gov. The use of a related compound, 2-bromo-5-fluoro-4-nitroaniline, in the synthesis of the CFTR modulator Tezacaftor underscores the direct applicability of such building blocks in producing modern pharmaceuticals google.com.

In agrochemicals, nitrogen heterocycles are crucial for creating effective herbicides, fungicides, and insecticides. The ability to generate a variety of substituted heterocyclic compounds from this compound makes it a potentially valuable intermediate for developing new active ingredients in this sector .

Precursor for Fluorescent Dyes and Related Materials

Substituted nitroanilines are classic examples of "push-pull" chromophores, where an electron-donating group (the amino group) and an electron-withdrawing group (the nitro group) are attached to the same aromatic system. This electronic arrangement often leads to compounds with interesting photophysical properties, including absorption of visible light and fluorescence.

Therefore, this compound can serve as a precursor or a core structure for the synthesis of organic dyes and functional materials. The electronic properties can be fine-tuned by reacting the amino or bromo groups to extend the conjugation or attach other functional moieties. While specific dyes based on this exact molecule are not widely reported, the underlying nitroaniline scaffold is fundamental to many known dyes. For example, in a study focused on G-quadruplex binders, the fluorescent dye thiazole (B1198619) orange was used as a probe in an assay with 5-nitroindole derivatives, demonstrating the link between these structural motifs and fluorescence applications nih.gov.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-Bromo-3-methyl-5-nitroaniline, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to identify substituent positions. The bromine and nitro groups induce distinct deshielding effects on adjacent protons.

- Infrared (IR) Spectroscopy : Confirm the presence of nitro (asymmetric stretch ~1520 cm, symmetric stretch ~1350 cm) and amine (N–H stretch ~3400 cm) groups.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (231.047 g/mol) and isotopic patterns from bromine (/) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) using single-crystal diffraction .

Q. What synthetic routes are recommended for preparing this compound with high regioselectivity?

- Methodological Answer :

- Stepwise Functionalization :

Nitration : Introduce the nitro group at the 5-position of 3-methylaniline using mixed acid (HSO/HNO) under controlled temperature (0–5°C).

Bromination : Electrophilic bromination (e.g., Br/FeBr) at the 2-position, leveraging the directing effects of the nitro and methyl groups.

- Regioselectivity Validation : Monitor intermediate purity via TLC and HPLC to avoid side products (e.g., 4-bromo isomers) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallization and aggregation of this compound?

- Methodological Answer :

- Hydrogen Bonding : N–H···O nitro interactions form polar chains, as observed in related nitroanilines. Use X-ray charge density analysis (Hansen-Coppens multipolar model) to quantify bond critical points and Laplacian values .

- C–H···π Interactions : Adjacent chains may stabilize via weak C–H···π interactions. Validate via Atoms in Molecules (AIM) topology analysis of electron density .

- Experimental Design : Grow single crystals in aprotic solvents (e.g., DMSO) to minimize solvent interference. Compare experimental dipole moments with DFT-calculated values to assess aggregation effects .

Q. What contradictions exist in reported physical properties of this compound, and how can they be resolved?

- Methodological Answer :

| Property | Reported Value | Method/Source |

|---|---|---|

| Molecular Weight | 231.047 g/mol | HRMS |

| Density | 1.7 ± 0.1 g/cm | X-ray crystallography |

| Boiling Point | 346.0 ± 37.0 °C | Simulated (EPI Suite) |

- Resolution Strategies :

- Purity Assessment : Use differential scanning calorimetry (DSC) to detect melting point variations caused by impurities.

- Solubility Conflicts : Re-evaluate in multiple solvents (e.g., DMF, ethanol) with controlled humidity to account for hygroscopic effects .

Q. How can researchers optimize catalytic systems for functionalizing this compound at specific substituents?

- Methodological Answer :

- Reactivity Hierarchy : The bromine atom is more reactive toward nucleophilic substitution (e.g., Suzuki coupling) due to its lower steric hindrance compared to the nitro group.

- Catalytic Screening : Test Pd-based catalysts (e.g., Pd(PPh)) under inert conditions. Monitor reaction progress via NMR to track aryl-bromide conversion.

- Electronic Effects : Use Hammett constants to predict substituent effects on reaction rates. The electron-withdrawing nitro group deactivates the ring, favoring meta-directing pathways .

Data Contradiction Analysis

- Example Contradiction : Discrepancies in melting points may arise from polymorphic forms or impurity levels.

- Resolution : Perform thermogravimetric analysis (TGA) coupled with powder XRD to identify polymorphs. Cross-validate with synthetic batches purified via column chromatography (silica gel, hexane/EtOAc gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。